Ammonium, (2-(2-(4-ethylmorpholino)ethoxy)ethyl)ethyldimethyl-, dibromide
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Overview
Description
Ammonium, (2-(2-(4-ethylmorpholino)ethoxy)ethyl)ethyldimethyl-, dibromide is a quaternary ammonium compound with the molecular formula C14H32N2O2Br2 and a molecular weight of 420.228 g/mol . This compound is known for its unique structure, which includes a morpholine ring substituted with ethyl groups and connected through ethoxy linkages to an ethyldimethylammonium group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium, (2-(2-(4-ethylmorpholino)ethoxy)ethyl)ethyldimethyl-, dibromide typically involves the quaternization of tertiary amines. The process begins with the reaction of 4-ethylmorpholine with ethylene oxide to form the intermediate 2-(2-(4-ethylmorpholino)ethoxy)ethanol. This intermediate is then reacted with ethyldimethylamine in the presence of a brominating agent such as hydrobromic acid to yield the final dibromide salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Ammonium, (2-(2-(4-ethylmorpholino)ethoxy)ethyl)ethyldimethyl-, dibromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ions can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as hydroxide, chloride, and acetate ions. The reactions are typically carried out in aqueous or alcoholic solutions at room temperature.
Oxidation/Reduction: These reactions may involve oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride under controlled conditions.
Major Products
The major products of these reactions depend on the specific reagents used. For example, substitution with hydroxide ions would yield the corresponding hydroxide salt, while oxidation might produce various oxidized derivatives.
Scientific Research Applications
Ammonium, (2-(2-(4-ethylmorpholino)ethoxy)ethyl)ethyldimethyl-, dibromide has several applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis.
Biology: Employed in studies involving cell membrane interactions due to its surfactant properties.
Medicine: Investigated for its potential antimicrobial and antifungal activities.
Industry: Utilized in formulations of disinfectants and cleaning agents due to its biocidal properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with cell membranes. The quaternary ammonium group disrupts the lipid bilayer, leading to increased permeability and eventual cell lysis. This mechanism is particularly effective against microbial cells, making it a potent antimicrobial agent .
Comparison with Similar Compounds
Similar Compounds
Tetraethylammonium Bromide: Another quaternary ammonium compound with similar antimicrobial properties.
Benzalkonium Chloride: Widely used in disinfectants and antiseptics.
Cetyltrimethylammonium Bromide: Commonly used in biochemical research and as a surfactant.
Uniqueness
Ammonium, (2-(2-(4-ethylmorpholino)ethoxy)ethyl)ethyldimethyl-, dibromide is unique due to its specific structure, which imparts distinct physicochemical properties. The presence of the morpholine ring and ethoxy linkages enhances its solubility and effectiveness as a phase-transfer catalyst compared to other quaternary ammonium compounds .
Properties
CAS No. |
64039-08-3 |
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Molecular Formula |
C14H32Br2N2O2 |
Molecular Weight |
420.22 g/mol |
IUPAC Name |
ethyl-[2-[2-(4-ethylmorpholin-4-ium-4-yl)ethoxy]ethyl]-dimethylazanium;dibromide |
InChI |
InChI=1S/C14H32N2O2.2BrH/c1-5-15(3,4)7-11-17-12-8-16(6-2)9-13-18-14-10-16;;/h5-14H2,1-4H3;2*1H/q+2;;/p-2 |
InChI Key |
DFPHFJOBKOEGQC-UHFFFAOYSA-L |
Canonical SMILES |
CC[N+]1(CCOCC1)CCOCC[N+](C)(C)CC.[Br-].[Br-] |
Origin of Product |
United States |
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